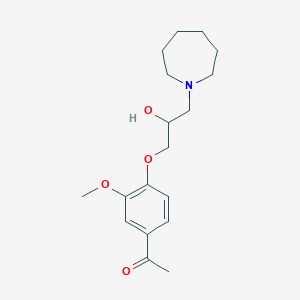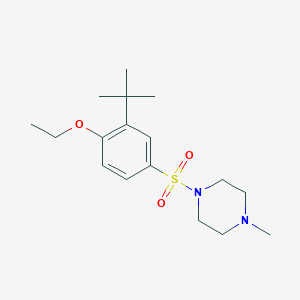
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is a synthetic organic compound characterized by its unique structural features, including a tert-butyl group, an ethoxyphenyl group, and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine typically involves multiple steps:
-
Formation of the Ethoxyphenyl Intermediate: : The initial step involves the ethoxylation of a phenol derivative to form 3-(tert-butyl)-4-ethoxyphenol. This reaction can be carried out using ethyl iodide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
-
Sulfonylation: : The ethoxyphenyl intermediate is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the aromatic ring.
-
Piperazine Coupling: : The final step involves coupling the sulfonylated intermediate with 4-methylpiperazine. This can be achieved through a nucleophilic substitution reaction, typically in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace the methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonyl groups on biological activity. It may serve as a model compound for investigating the interactions of sulfonyl-containing drugs with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
1-((3-(Tert-butyl)-4-methoxyphenyl)sulfonyl)-4-methylpiperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-ethylpiperazine: Similar structure but with an ethyl group on the piperazine ring.
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-phenylpiperazine: Similar structure but with a phenyl group on the piperazine ring.
Uniqueness
1-((3-(Tert-butyl)-4-ethoxyphenyl)sulfonyl)-4-methylpiperazine is unique due to the combination of its tert-butyl, ethoxyphenyl, and sulfonyl groups, which confer specific chemical and biological properties. The presence of the ethoxy group can influence the compound’s solubility and reactivity, distinguishing it from similar compounds with different substituents.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3-tert-butyl-4-ethoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3S/c1-6-22-16-8-7-14(13-15(16)17(2,3)4)23(20,21)19-11-9-18(5)10-12-19/h7-8,13H,6,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREAZURSEBKVDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
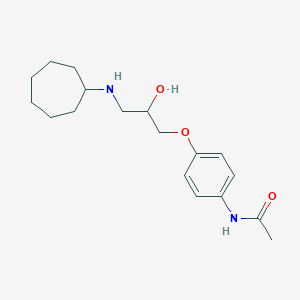
![1-(2,5-Dichlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503044.png)
![1-(4-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503046.png)
![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)
![4-(4-Chlorophenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B503048.png)
![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)
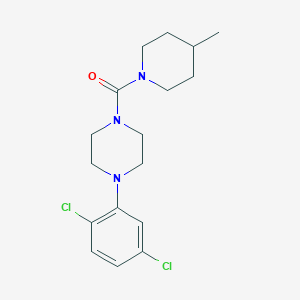

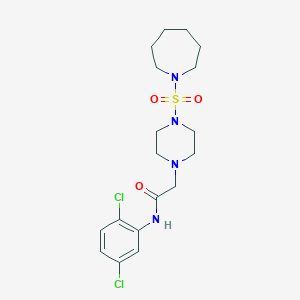
![1-([1,1'-Biphenyl]-4-yloxy)-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-propanol](/img/structure/B503056.png)
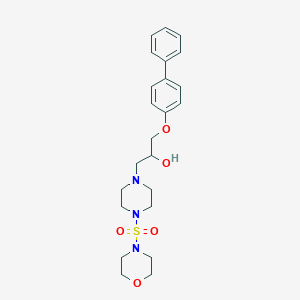
![2-chloro-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503061.png)
![3,4,5-trimethoxy-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503062.png)
